molecular formula C20H18N4O2S B2869032 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide CAS No. 946211-64-9

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide

Cat. No.: B2869032
CAS No.: 946211-64-9
M. Wt: 378.45
InChI Key: HYJPVCDDPMHGJG-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidinone core fused with a substituted acetamide moiety. Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being widely used for small-molecule analysis .

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18(12-17-13-27-20-21-11-10-19(26)24(17)20)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJPVCDDPMHGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name (Abbreviated) Core Structure Key Substituents Pharmacological Implications (Hypothetical)
Target Compound Thiazolo[3,2-a]pyrimidinone N-(4-(phenylamino)phenyl) group Potential kinase inhibition due to planar heterocycle
(R)-N-[(2S,4S,5S)-5-...]butanamide () Tetrahydropyrimidin-1(2H)-yl 2-(2,6-Dimethylphenoxy)acetamido, 1,6-diphenylhexan-2-yl Enhanced lipophilicity; possible protease targeting
(S)-N-[(2R,4R,5S)-5-...]butanamide () Tetrahydropyrimidin-1(2H)-yl 3-methylbutanamide, 4-hydroxy group Improved solubility via hydroxyl moiety
(S)-N-[(2R,4S,5S)-5-...]butanamide () Tetrahydropyrimidin-1(2H)-yl Stereochemical variations in hexan-2-yl backbone Stereospecific binding to chiral targets

Key Findings:

Core Heterocycle Differences: The target compound’s thiazolo[3,2-a]pyrimidinone core is more rigid and electron-deficient compared to the tetrahydropyrimidin-1(2H)-yl scaffolds in compounds. This rigidity may favor interactions with flat binding pockets (e.g., ATP sites in kinases) .

Substituent Effects: The N-(4-(phenylamino)phenyl) group in the target compound introduces a secondary aromatic amine, which could participate in π-π stacking or form hydrogen bonds with biological targets. In contrast, the 2-(2,6-dimethylphenoxy)acetamido group in compounds adds steric bulk and lipophilicity, likely influencing membrane permeability and metabolic stability.

Stereochemical Considerations :

  • The stereochemical complexity of compounds (e.g., (2R,4R,5S) configurations) suggests tailored interactions with chiral biological targets, whereas the target compound’s planar core may reduce stereospecificity.

Research Implications and Limitations

  • Pharmacological Gaps : While structural comparisons suggest plausible mechanisms (e.g., kinase vs. protease targeting), specific activity data or binding assays are absent in the provided evidence. Further studies are needed to validate these hypotheses.

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